molecular formula C7H14N2O2 B8345993 4-((Dimethylamino)methyl)-4-methyloxazolidin-2-one

4-((Dimethylamino)methyl)-4-methyloxazolidin-2-one

Cat. No. B8345993
M. Wt: 158.20 g/mol
InChI Key: ARYCJJJBIUZQIE-UHFFFAOYSA-N
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Patent
US08722715B2

Procedure details

A solution of 4-(chloromethyl)-4-methyloxazolidin-2-one (2.97 g, 19.9 mmol) in 2.0 M dimethylamine in THF (50 ml, 100 mmol) in a sealed tube was heated to 85° C. for 24 h, cooled to RT, and filtered through a coarse glass filter to remove precipitated dimethylammonium chloride. The filtrate was concentrated, and the residue purified by flash chromatography (3%→10% MeOH in CH2Cl2) to afford the oxazolidinone as a brown oil (1.02 g, 6.45 mmol, 32%), and the dihydrooxazole as a yellow oil (1.62 g, 10.2 mmol, 52%). Rf=0.5 in 10% MeOH in CH2Cl2. 1H NMR (CDCl3, 400 MHz) δ 1.35 (s, 3H), 2.33 (s, 6H), 2.37 (d, J=13.6 Hz, 1H), 2.43 (d, J=14.4 Hz, 1H), 4.02 (d, J=8.4 Hz, 1H), 4.18 (d, J=8.4 Hz, 1H), 5.2 (br s, 1H). ESI/APCI expected for C7H14N2O2: 158.11. Found: 159 (MH+).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1.C1COCC1.[CH3:15][NH:16][CH3:17]>>[CH3:15][N:16]([CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1)[CH3:17]

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
ClCC1(NC(OC1)=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a coarse glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated dimethylammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (3%→10% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1(NC(OC1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.45 mmol
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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